molecular formula C23H21N5O2S B12147844 N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147844
M. Wt: 431.5 g/mol
InChI Key: CVZHBRYFTDIMJQ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a pyridinyl-triazolyl moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate, the construction of the pyridinyl-triazolyl core, and the final coupling to form the sulfanylacetamide linkage. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Aromatics: Formed from electrophilic substitution reactions.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(benzyloxy)phenyl]-3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
  • **N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-28-22(18-8-5-13-24-14-18)26-27-23(28)31-16-21(29)25-19-9-11-20(12-10-19)30-15-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3,(H,25,29)

InChI Key

CVZHBRYFTDIMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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